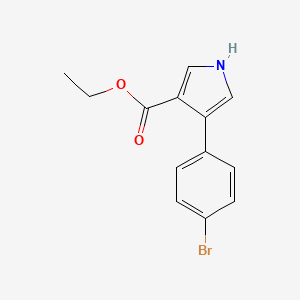
Bis(2-aminoethyl)fumarate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-aminoethyl)fumarate dihydrochloride is a chemical compound with the molecular formula C8H14N2O4·2HCl It is a derivative of fumaric acid and contains two aminoethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-aminoethyl)fumarate dihydrochloride typically involves the reaction of fumaric acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Fumaric Acid with 2-Aminoethanol: Fumaric acid is reacted with 2-aminoethanol in the presence of a suitable catalyst to form bis(2-aminoethyl)fumarate.
Formation of Dihydrochloride Salt: The bis(2-aminoethyl)fumarate is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as crystallization and filtration, ensures the production of high-quality compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-aminoethyl)fumarate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The aminoethyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Applications De Recherche Scientifique
Bis(2-aminoethyl)fumarate dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of bis(2-aminoethyl)fumarate dihydrochloride involves its interaction with specific molecular targets. The aminoethyl groups can form bonds with various biomolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trientine Dihydrochloride: A chelating agent used to bind and remove copper in the treatment of Wilson’s disease.
Bis(2-aminoethyl)amine: A related compound with similar structural features but different applications.
Uniqueness
Bis(2-aminoethyl)fumarate dihydrochloride is unique due to its specific combination of fumaric acid and aminoethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
4126-70-9 |
|---|---|
Formule moléculaire |
C8H16Cl2N2O4 |
Poids moléculaire |
275.13 g/mol |
Nom IUPAC |
2-[(Z)-4-(2-azaniumylethoxy)-4-oxobut-2-enoyl]oxyethylazanium;dichloride |
InChI |
InChI=1S/C8H14N2O4.2ClH/c9-3-5-13-7(11)1-2-8(12)14-6-4-10;;/h1-2H,3-6,9-10H2;2*1H/b2-1-;; |
Clé InChI |
HKVQFEGQRZMCOC-UAIGNFCESA-N |
SMILES isomérique |
C(COC(=O)/C=C\C(=O)OCC[NH3+])[NH3+].[Cl-].[Cl-] |
SMILES canonique |
C(COC(=O)C=CC(=O)OCC[NH3+])[NH3+].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
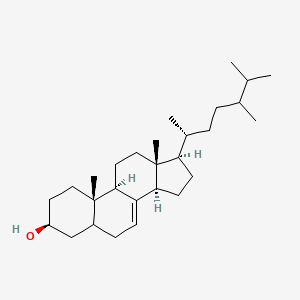
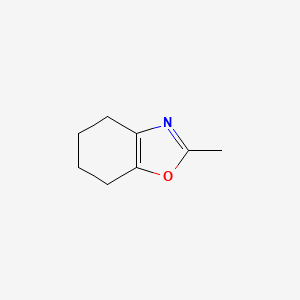
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
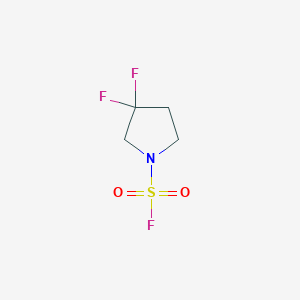
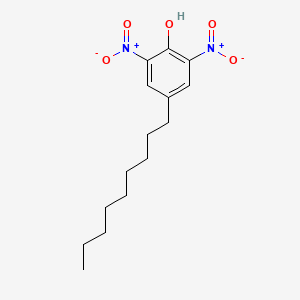
![[3-(diethylcarbamoyloxymethyl)-3-bicyclo[2.2.1]heptanyl]methyl N,N-diethylcarbamate](/img/structure/B13732499.png)
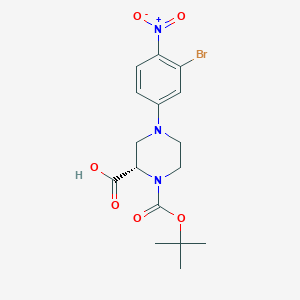
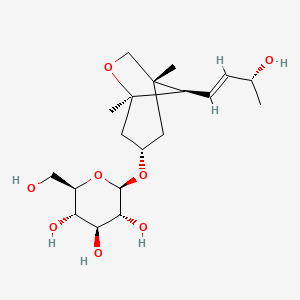
![Neodecanamide, N-[2-(2-hydroxyethoxy)ethyl]-](/img/structure/B13732508.png)

